molecular formula C27H22N2O3S B15026395 2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol

2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol

Cat. No.: B15026395
M. Wt: 454.5 g/mol
InChI Key: YPXLLSQEVBBVTK-SGWCAAJKSA-N
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Description

2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol is a complex organic compound that features a combination of thiazole and chromene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and chromene intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include ethyl iodide, phenyl isothiocyanate, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imino group would produce amines.

Scientific Research Applications

2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol involves its interaction with various molecular targets and pathways. The thiazole and chromene moieties can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-YL)imino]-4H-chromen-2-YL]phenol is unique due to its combined thiazole and chromene structures, which provide a broad spectrum of biological activities and potential applications. This dual functionality makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C27H22N2O3S

Molecular Weight

454.5 g/mol

IUPAC Name

2-ethoxy-4-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol

InChI

InChI=1S/C27H22N2O3S/c1-3-31-25-15-19(13-14-22(25)30)24-16-21(20-11-7-8-12-23(20)32-24)28-27-29-26(17(2)33-27)18-9-5-4-6-10-18/h4-16,30H,3H2,1-2H3/b28-21+

InChI Key

YPXLLSQEVBBVTK-SGWCAAJKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C/C(=N\C3=NC(=C(S3)C)C4=CC=CC=C4)/C5=CC=CC=C5O2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=NC3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=CC=C5O2)O

Origin of Product

United States

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